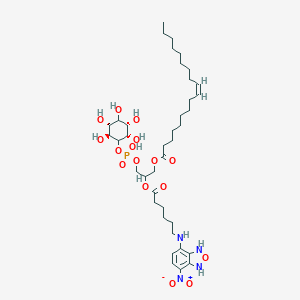
6-Ethenylpyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Ethenylpyridin-2-amine is a chemical compound that belongs to the class of pyridine derivatives. It is also known as 2-(6-vinylpyridin-2-yl)ethan-1-amine. This compound has gained attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 6-Ethenylpyridin-2-amine is not well understood. However, it has been suggested that it may act as a ligand for various metal ions, leading to the formation of metal complexes. These metal complexes may have potential applications in catalysis and other areas of research.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 6-Ethenylpyridin-2-amine. However, studies have shown that it has low toxicity and does not cause any significant adverse effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 6-Ethenylpyridin-2-amine in lab experiments is its ease of synthesis. It can be prepared using simple and readily available starting materials. However, one of the limitations is the lack of information on its mechanism of action and potential applications.
Zukünftige Richtungen
There are several future directions for research on 6-Ethenylpyridin-2-amine. One area of interest is the use of this compound as a ligand for the preparation of metal complexes with potential applications in catalysis and other fields. Another area of research is the investigation of its potential use as a building block for the synthesis of organic materials. Further studies are also needed to understand its mechanism of action and potential applications in other areas of research.
In conclusion, 6-Ethenylpyridin-2-amine is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of this compound in various areas of research.
Synthesemethoden
One of the common methods for synthesizing 6-Ethenylpyridin-2-amine is through the reaction of 2-bromo-6-vinylpyridine with ethylenediamine. The reaction takes place in the presence of a palladium catalyst and a base. The product obtained is then purified through column chromatography.
Wissenschaftliche Forschungsanwendungen
6-Ethenylpyridin-2-amine has been found to have potential applications in various fields of scientific research. It has been studied for its use as a ligand in coordination chemistry, as a building block for the synthesis of organic materials, and as a precursor for the preparation of other pyridine derivatives.
Eigenschaften
CAS-Nummer |
102000-56-6 |
|---|---|
Molekularformel |
C7H8N2 |
Molekulargewicht |
120.15 g/mol |
IUPAC-Name |
6-ethenylpyridin-2-amine |
InChI |
InChI=1S/C7H8N2/c1-2-6-4-3-5-7(8)9-6/h2-5H,1H2,(H2,8,9) |
InChI-Schlüssel |
WKCNOPNIPHRMCY-UHFFFAOYSA-N |
SMILES |
C=CC1=NC(=CC=C1)N |
Kanonische SMILES |
C=CC1=NC(=CC=C1)N |
Synonyme |
2-Pyridinamine,6-ethenyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![7-Chloro-9-methyl-3,4-dihydro-2H-benzo[b]oxepin-5-one](/img/structure/B33564.png)


